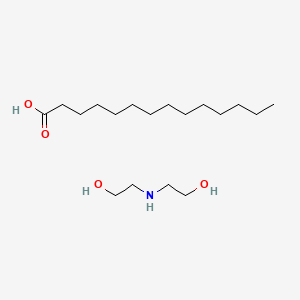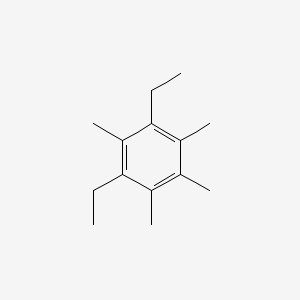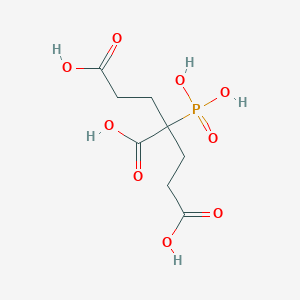
3-Phosphonopentane-1,3,5-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phosphonopentane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C8H13O9P. It is a phosphonic acid derivative that contains three carboxylic acid groups and one phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonopentane-1,3,5-tricarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-pentanetricarboxylic acid with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phosphonopentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The carboxylic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted carboxylic acid compounds .
Aplicaciones Científicas De Investigación
3-Phosphonopentane-1,3,5-tricarboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Phosphonopentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Pentanetricarboxylic acid: A similar compound with three carboxylic acid groups but lacking the phosphonic acid group.
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with a different carbon chain structure.
Uniqueness
3-Phosphonopentane-1,3,5-tricarboxylic acid is unique due to its specific combination of carboxylic acid and phosphonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
4379-09-3 |
|---|---|
Fórmula molecular |
C8H13O9P |
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
3-phosphonopentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H13O9P/c9-5(10)1-3-8(7(13)14,18(15,16)17)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H2,15,16,17) |
Clave InChI |
RZTGKNWFRVUWMJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


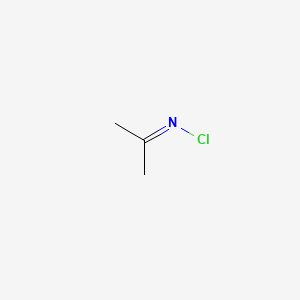
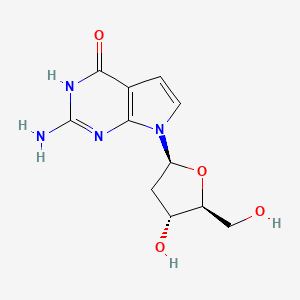
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

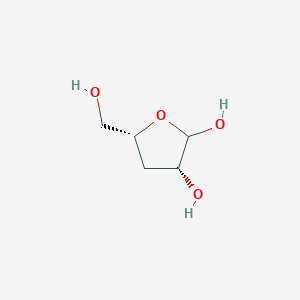
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)




![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
